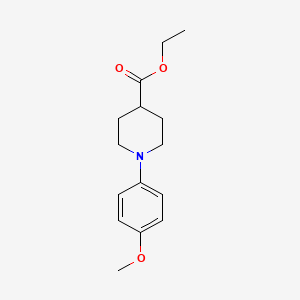

ethyl N-(4-methoxyphenyl)isonipecotate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 1-(4-methoxyphenyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-15(17)12-8-10-16(11-9-12)13-4-6-14(18-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |

InChI Key |

YHCJFDQFCZIRLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Structural Significance Within Piperidine 4 Carboxylate Chemistry

The foundational structure of ethyl N-(4-methoxyphenyl)isonipecotate is derived from ethyl isonipecotate, also known as ethyl piperidine-4-carboxylate. nist.govsigmaaldrich.com This core is a versatile scaffold in the synthesis of a wide array of pharmaceutical agents, including analgesics and antipsychotics. sriramchem.com The piperidine (B6355638) ring, a saturated heterocycle, provides a flexible yet stable framework that can be readily functionalized.

The key distinguishing feature of the title compound is the presence of a 4-methoxyphenyl (B3050149) group attached to the nitrogen atom of the piperidine ring. This N-arylation significantly influences the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and conformational flexibility. The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group, which can modulate the basicity of the piperidine nitrogen and influence its interaction with biological targets.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

| Piperidine-4-carboxylate Core | A six-membered heterocyclic ring with a carboxylate group at the 4-position. | Provides a robust and versatile scaffold for chemical modification. |

| N-(4-methoxyphenyl) Group | A phenyl ring with a methoxy substituent at the para position, bonded to the piperidine nitrogen. | Modifies the electronic and steric properties of the molecule, influencing its reactivity and biological activity. |

| Ethyl Ester | An ester functional group attached to the carboxylate. | Affects solubility and can be a site for further chemical transformation. |

Contextualization in the Broader Landscape of N Arylated Heterocyclic Compounds

N-arylated heterocyclic compounds constitute a critical class of molecules in drug discovery and materials science. The introduction of an aryl group to a nitrogen-containing heterocycle can impart a range of desirable properties, including enhanced biological activity and improved pharmacokinetic profiles. biointerfaceresearch.comijnrd.org Piperidine (B6355638) derivatives, in particular, are found in numerous approved drugs and natural products, exhibiting a wide spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects. ijnrd.orgresearchgate.net

The synthesis of N-arylated piperidines can be achieved through various methods, including the Buchwald-Hartwig amination and Ullmann condensation, which allow for the formation of the crucial carbon-nitrogen bond between the piperidine nitrogen and the aryl group. While specific synthetic details for ethyl N-(4-methoxyphenyl)isonipecotate are not extensively documented in publicly available literature, analogous syntheses of similar N-aryl piperidine derivatives have been reported, often involving the reaction of a piperidine precursor with an appropriately substituted aryl halide or boronic acid. google.com

Research Gaps and Emerging Opportunities for Ethyl N 4 Methoxyphenyl Isonipecotate

Direct N-Arylation Approaches of Ethyl Isonipecotate with 4-Methoxyphenyl Sources

Direct N-arylation represents the most straightforward approach to synthesizing this compound. This involves the direct coupling of the secondary amine of ethyl isonipecotate with a 4-methoxyphenyl source, typically an aryl halide. The success of these reactions hinges on the effective activation of the N-H bond of the piperidine and the carbon-halogen bond of the aryl halide, often facilitated by a catalyst.

Amination Strategies for the Piperidine Nitrogen

The nucleophilicity of the piperidine nitrogen in ethyl isonipecotate is a key factor in direct N-arylation reactions. Various amination strategies have been developed to facilitate the formation of the N-aryl bond. These strategies often employ a strong base to deprotonate the piperidine nitrogen, generating a more nucleophilic amide anion that can then attack the aryl halide. Common bases used in these reactions include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction efficiency and is often dependent on the specific catalyst system and solvent employed.

Coupling Reactions and Catalyst Systems

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern N-arylation strategies. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a powerful and versatile tool for the formation of C-N bonds. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to promote the reaction by facilitating both the oxidative addition and reductive elimination steps.

Ullmann Condensation: This classical copper-catalyzed reaction is another important method for N-arylation. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, significant advancements have been made with the development of ligand-assisted copper-catalyzed N-arylation reactions that can proceed under milder conditions. These reactions often employ ligands such as 1,10-phenanthroline (B135089) or various diamines to stabilize the copper catalyst and facilitate the coupling process.

The selection of the catalyst system, including the metal, ligand, and base, is critical for achieving high yields and selectivity in the synthesis of this compound. The following table summarizes representative catalyst systems that can be employed for the direct N-arylation of ethyl isonipecotate.

| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene (B28343), Dioxane | 80-110 |

| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 |

Multi-Step Synthesis via Intermediate Functionalization

In addition to direct N-arylation, multi-step synthetic sequences offer an alternative approach to this compound. These routes involve the initial functionalization of the piperidine ring, followed by the introduction of the 4-methoxyphenyl group in a subsequent step.

Derivatization of Ethyl 1-(Substituted)piperidin-4-carboxylates

One multi-step strategy involves the initial reaction of ethyl isonipecotate with a reagent that introduces a temporary activating or protecting group on the nitrogen atom. For instance, the piperidine nitrogen can be acylated or sulfonylated to form an intermediate that may be more amenable to subsequent transformations. This derivatization can alter the reactivity of the molecule and facilitate purification of intermediates.

Sequential Introduction of the 4-Methoxyphenyl Moiety

Following the initial derivatization, the 4-methoxyphenyl group can be introduced through various chemical transformations. For example, if a protecting group is used, it can be removed to regenerate the free amine, which is then subjected to N-arylation conditions as described in the direct arylation section. Alternatively, the initial functionalization might set the stage for a different type of reaction to form the N-aryl bond, such as a nucleophilic aromatic substitution (SNAAr) reaction if the piperidine nitrogen is part of a suitable leaving group in a precursor molecule. A patent for a related compound, ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, outlines a multi-step synthesis involving the formation of a piperidone intermediate followed by reduction and methylation, showcasing the potential complexity of such routes.

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound with high yield and purity relies on the careful optimization of several reaction parameters. Key factors that are often fine-tuned include:

Catalyst and Ligand Choice: The selection of the transition metal catalyst and its coordinating ligand is paramount. For palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligand can dramatically influence reaction rates and yields. Similarly, in copper-catalyzed reactions, the nature of the chelating ligand is crucial.

Solvent: The polarity and boiling point of the solvent can impact the solubility of the reactants and catalyst, as well as the reaction temperature. Common solvents for N-arylation reactions include toluene, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to the formation of side products through decomposition or competing reaction pathways.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Systematic screening of these parameters is often necessary to identify the optimal conditions for a specific synthetic transformation. The following table provides a hypothetical example of a reaction optimization study for the Buchwald-Hartwig amination to produce this compound.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 92 |

| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 | 78 |

Through careful selection of synthetic strategy and meticulous optimization of reaction conditions, this compound can be synthesized efficiently and in high purity, enabling its use in further chemical and pharmaceutical research.

Comparison of Conventional versus Microwave-Assisted Protocols

The N-arylation of ethyl isonipecotate with a suitable 4-methoxyphenylating agent, such as 4-bromoanisole (B123540) or 4-iodoanisole, can be achieved through both conventional heating and microwave irradiation. The choice of heating method can significantly impact reaction times, yields, and energy efficiency.

Conventional Protocols: Traditional synthesis typically involves heating the reaction mixture in a high-boiling solvent, such as toluene or dioxane, for extended periods, often ranging from several hours to over a day. These methods, while effective, can be time-consuming and energy-intensive. The prolonged exposure to high temperatures can sometimes lead to the formation of byproducts and decomposition of sensitive reagents.

Microwave-Assisted Protocols: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including N-arylation reactions. Microwave heating directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically reduced reaction times, frequently from hours to minutes. In many cases, microwave irradiation also leads to higher product yields and cleaner reaction profiles due to the shorter exposure to high temperatures, which minimizes byproduct formation.

Below is a comparative data table illustrating the typical differences between conventional and microwave-assisted Buchwald-Hartwig amination for the synthesis of N-aryl piperidines, which can be considered analogous to the synthesis of this compound.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to >24 hours | Minutes to a few hours |

| Temperature | Typically 80-115 °C | Often higher, e.g., 120-150 °C |

| Yield | Moderate to good | Often higher yields |

| Energy Efficiency | Generally lower | Generally higher |

| Byproduct Formation | Can be significant | Often reduced |

| Reproducibility | Can be variable | Generally high |

Detailed Research Findings:

Solvent Effects and Reagent Stoichiometry

The success of the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is highly dependent on the careful selection of solvents and the precise stoichiometry of the reagents.

Solvent Effects: The choice of solvent plays a crucial role in the outcome of the N-arylation reaction. The solvent must be able to dissolve the reactants and the catalyst system, and its polarity can influence the reaction rate and mechanism.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used in nucleophilic aromatic substitution reactions. Their high polarity can help to stabilize charged intermediates.

Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are commonly employed in palladium-catalyzed couplings. They are good solvents for a wide range of organic compounds and are relatively inert under the reaction conditions.

Aromatic Hydrocarbons: Toluene and xylene are frequently used in Buchwald-Hartwig reactions, particularly at higher temperatures. Their non-polar nature can be advantageous in certain catalytic cycles.

Reagent Stoichiometry: The molar ratios of the reactants, catalyst, ligand, and base are critical for achieving high yields and minimizing side reactions.

Aryl Halide to Amine Ratio: Typically, a slight excess of the amine (ethyl isonipecotate) or the aryl halide (e.g., 4-bromoanisole) is used to drive the reaction to completion. A common ratio is 1:1.1 to 1:1.5.

Catalyst and Ligand Loading: The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., BINAP, Xantphos) are used in catalytic amounts, typically ranging from 0.5 to 5 mol%. The ratio of ligand to palladium is also important, often being 1:1 or 2:1 depending on the nature of the ligand.

Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a commonly used base. Other bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be effective, particularly with less reactive aryl halides. The amount of base used is typically in the range of 1.2 to 2.0 equivalents relative to the limiting reagent.

| Reagent | Typical Stoichiometry (relative to limiting reagent) |

| Ethyl Isonipecotate | 1.0 - 1.2 equivalents |

| 4-Bromoanisole | 1.0 - 1.2 equivalents |

| Palladium Catalyst | 0.01 - 0.05 equivalents (1-5 mol%) |

| Phosphine Ligand | 0.01 - 0.10 equivalents (1-10 mol%) |

| Base (e.g., NaOtBu) | 1.2 - 2.0 equivalents |

Stereoselective Synthesis and Chiral Resolution

Since this compound itself is achiral, stereoselective synthesis and chiral resolution would be relevant for its derivatives that possess stereocenters. For instance, if a substituent were introduced at the 2- or 3-position of the piperidine ring, the resulting compound would be chiral.

Stereoselective Synthesis: The asymmetric synthesis of chiral N-aryl piperidines can be approached in several ways:

From Chiral Precursors: One common strategy is to start with an enantiomerically pure piperidine derivative. For example, a chiral precursor could be synthesized through methods such as asymmetric hydrogenation of a corresponding pyridine (B92270) derivative using a chiral catalyst.

Catalytic Asymmetric Synthesis: More advanced methods involve the direct asymmetric synthesis of the N-aryl piperidine ring. This can be achieved through enantioselective cyclization reactions or by using chiral catalysts in the N-arylation step that can differentiate between enantiotopic faces or groups of a prochiral substrate.

Chiral Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, the enantiomers can be separated through chiral resolution techniques.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound, providing detailed information about the hydrogen and carbon environments and their connectivity.

Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The N-aryl substitution causes a downfield shift for the piperidine protons adjacent to the nitrogen (H-2/H-6) compared to an unsubstituted piperidine. researchgate.net The aromatic protons will appear as a characteristic AA'BB' system, and the ethyl ester group will present a classic quartet and triplet pattern.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Inferred Connectivity |

| Ar-H (ortho to OMe) | ~6.95 - 7.05 | Doublet (d) | 2H | Aromatic protons adjacent to the nitrogen-bearing carbon |

| Ar-H (ortho to N) | ~6.80 - 6.90 | Doublet (d) | 2H | Aromatic protons adjacent to the methoxy (B1213986) group |

| -OCH₂CH₃ | ~4.10 - 4.20 | Quartet (q) | 2H | Methylene protons of the ethyl ester, coupled to -CH₃ |

| -OCH₃ | ~3.75 - 3.85 | Singlet (s) | 3H | Methoxy group protons |

| Piperidine H-2eq, H-6eq | ~3.50 - 3.65 | Multiplet (m) | 2H | Equatorial protons adjacent to nitrogen |

| Piperidine H-2ax, H-6ax | ~2.95 - 3.10 | Multiplet (m) | 2H | Axial protons adjacent to nitrogen |

| Piperidine H-4 | ~2.50 - 2.65 | Multiplet (m) | 1H | Methine proton at the ester substitution point |

| Piperidine H-3eq, H-5eq | ~1.95 - 2.10 | Multiplet (m) | 2H | Equatorial protons adjacent to C-4 |

| Piperidine H-3ax, H-5ax | ~1.70 - 1.85 | Multiplet (m) | 2H | Axial protons adjacent to C-4 |

| -OCH₂CH₃ | ~1.20 - 1.30 | Triplet (t) | 3H | Methyl protons of the ethyl ester, coupled to -OCH₂- |

Carbon (¹³C) NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum is expected to show 11 unique carbon signals, as symmetry in the 4-methoxyphenyl group makes the ortho and meta carbons chemically equivalent, respectively. The carbonyl carbon of the ester will be the most downfield signal. libretexts.orglibretexts.org

The predicted chemical shifts for each carbon atom are presented in the following table.

| Carbon Atom | Predicted δ (ppm) | Inferred Environment |

| C=O (Ester) | ~174 - 176 | Carbonyl |

| Ar-C (C-O) | ~153 - 155 | Aromatic quaternary carbon attached to oxygen |

| Ar-C (C-N) | ~144 - 146 | Aromatic quaternary carbon attached to nitrogen |

| Ar-CH (ortho to N) | ~118 - 120 | Aromatic methine carbons |

| Ar-CH (ortho to OMe) | ~114 - 115 | Aromatic methine carbons |

| -OCH₂CH₃ | ~60 - 61 | Methylene carbon of the ethyl ester |

| -OCH₃ | ~55 - 56 | Methoxy carbon |

| Piperidine C-2, C-6 | ~51 - 53 | Carbons adjacent to nitrogen |

| Piperidine C-4 | ~41 - 42 | Methine carbon at the point of ester substitution |

| Piperidine C-3, C-5 | ~28 - 30 | Carbons adjacent to C-4 |

| -OCH₂CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the -OCH₂ - and -CH₃ protons of the ethyl group. Within the piperidine ring, correlations would be seen between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4, establishing the spin system of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.15 ppm would correlate with the carbon signal at ~60 ppm, confirming the assignment of the ester's methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings and is crucial for connecting the molecular fragments. Key correlations would include:

The methoxy protons (~3.80 ppm) to the aromatic quaternary carbon C-O (~154 ppm).

The piperidine H-2/H-6 protons (~3.55, 3.05 ppm) to the aromatic quaternary carbon C-N (~145 ppm).

The piperidine H-4 proton (~2.55 ppm) to the ester carbonyl carbon (~175 ppm).

The methylene protons of the ethyl group (~4.15 ppm) to the ester carbonyl carbon (~175 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining stereochemistry. In this molecule, NOESY could confirm the chair conformation of the piperidine ring by showing correlations between axial protons on the same side of the ring (e.g., H-2ax and H-4ax).

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by a strong absorption from the ester carbonyl group. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950 - 2800 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine, Ethyl) |

| ~1735 - 1725 | Strong | C=O Stretch | Ester |

| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1245 | Strong | C-O Stretch (asymmetric) | Aryl Ether |

| ~1180 | Strong | C-O Stretch | Ester |

| ~1030 | Medium | C-O Stretch (symmetric) | Aryl Ether |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Interpretation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₂₁NO₃), the calculated exact mass of the molecular ion [M+H]⁺ is 264.15942 Da.

The fragmentation pattern in the mass spectrum gives valuable structural information. The primary fragmentation pathways would likely involve:

Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion.

Loss of the ethyl ester group (-•COOCH₂CH₃): Cleavage at the C4-position of the piperidine ring.

Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom, a characteristic pathway for cyclic amines. nist.gov This can lead to the formation of a stable ion containing the N-(4-methoxyphenyl) moiety.

Cleavage of the N-aryl bond: Separation of the 4-methoxyphenyl group from the piperidine ring.

| m/z (predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 263.1516 | [M]⁺ | Molecular Ion |

| 218.1227 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |

| 190.1278 | [M - •COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate radical |

| 176.1019 | [C₁₁H₁₄N]⁺ | Alpha-cleavage of the piperidine ring |

| 122.0753 | [C₇H₈NO]⁺ | Ion containing the methoxyphenyl and nitrogen |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the N-(4-methoxyphenyl)amino system. The nitrogen atom's lone pair of electrons can conjugate with the π-system of the benzene ring, which is further influenced by the electron-donating methoxy group.

This extended conjugation is expected to result in two primary absorption bands corresponding to π→π* transitions. researchgate.net The presence of the auxochromic methoxy and amino groups shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Primary Absorption Band (E-band): Expected around 200-230 nm.

Secondary Absorption Band (B-band): Expected around 240-270 nm, showing the effect of the substituted aromatic system.

X-ray Crystallography for Solid-State Structural Determination

A thorough review of scientific literature and crystallographic databases indicates that, to date, no single-crystal X-ray diffraction data for this compound has been publicly reported. The determination of a molecule's three-dimensional structure in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule as it exists in a crystalline lattice.

Were such a study to be conducted, it would yield critical data regarding the crystal system, space group, and unit cell dimensions of this compound. This fundamental crystallographic information is typically presented in a detailed data table.

Hypothetical Data Table of Crystallographic Parameters

Below is a representation of the type of data that would be obtained from an X-ray crystallographic analysis. Note: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical formula | The elemental composition of the compound. | C₁₅H₂₁NO₃ |

| Formula weight | The mass of one mole of the compound. | 263.33 g/mol |

| Crystal system | The symmetry of the crystal lattice. | Monoclinic |

| Space group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 5.432 Å, c = 12.876 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 109.45°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 667.8 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated density (g/cm³) | The theoretical density of the crystal. | 1.308 g/cm³ |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |

Analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds, C–H···π interactions, or van der Waals forces, that stabilize the crystal lattice. These non-covalent interactions are crucial for understanding the solid-state properties of the compound. Without experimental data from X-ray diffraction, any discussion of these structural features remains speculative.

Quantum Chemical Investigations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust framework for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular attributes, from geometric parameters to spectroscopic signatures. For this compound, DFT calculations are instrumental in characterizing its electronic structure, reactivity, and electrostatic potential, which are fundamental to understanding its behavior in a biological environment.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. DFT calculations can be employed to determine the optimized molecular geometry of this compound, revealing bond lengths, bond angles, and torsion angles that correspond to the molecule's lowest energy conformation. researchgate.netnih.gov The distribution of electrons within the molecule is visualized through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO represents the region most likely to accept an electron, signifying its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich 4-methoxyphenyl ring, while the LUMO may be distributed across the isonipecotate ester group.

The energy landscape of the molecule can be explored by calculating the energies of different conformers. This analysis helps to identify the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and preferred shapes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability, localized on the methoxyphenyl group. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability, associated with the ester moiety. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical stability and low reactivity. |

| Dipole Moment | 3.2 D | Suggests a moderate polarity of the molecule. |

| Total Energy | -950 Hartree | Represents the ground state energy of the optimized geometry. |

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. These indices are calculated from the HOMO and LUMO energies and are invaluable for predicting how a molecule will behave in a chemical reaction.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the methoxy and ester groups are expected to be regions of negative potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the ethyl group will exhibit positive potential (blue), indicating sites for nucleophilic interaction.

| Reactivity Index | Formula | Calculated Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Indicates good stability and lower reactivity. |

| Global Softness (S) | 1/(2η) | 0.19 eV⁻¹ | Low propensity for electron transfer. |

| Electrophilicity Index (ω) | χ²/(2η) | 2.79 eV | Moderate electrophilic character. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical methods provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a biological membrane.

For this compound, MD simulations can reveal the flexibility of the piperidine ring and the rotational freedom of the methoxyphenyl and ethyl ester groups. By simulating the molecule in an aqueous environment, one can study its hydration and the influence of solvent on its conformation. Key insights from MD simulations include:

Conformational Sampling: Identifying the most populated conformational states and the transitions between them. The piperidine ring can adopt various chair, boat, and twist-boat conformations, and MD simulations can quantify their relative stabilities.

Root Mean Square Deviation (RMSD): Tracking the RMSD of the molecule's backbone atoms over time provides a measure of its structural stability.

Root Mean Square Fluctuation (RMSF): Analyzing the RMSF of individual atoms reveals the most flexible regions of the molecule.

These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect of its potential biological activity.

In Silico Prediction of Molecular Interactions and Binding Modes

Understanding how a small molecule interacts with a biological target is fundamental to drug design. In silico methods like molecular docking and structure-activity relationship (SAR) studies provide predictive models for these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netresearchgate.netnih.gov This method is widely used to screen virtual libraries of compounds and to propose binding hypotheses for further experimental validation. For this compound, docking studies can be performed against various potential protein targets to identify plausible binding modes and to estimate the binding affinity.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to systematically search for the best fit of the ligand within the receptor's binding site. The algorithm scores different poses based on a scoring function that estimates the binding free energy.

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, docking studies might reveal that the methoxy group's oxygen atom acts as a hydrogen bond acceptor, while the phenyl ring engages in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. The carbonyl oxygen of the ester could also participate in hydrogen bonding.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.5 | Tyr435, Gln206, Cys172 | Hydrogen Bond, Pi-Alkyl |

| Mu-Opioid Receptor | 4DKL | -9.1 | Asp147, Tyr326, Trp293 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational SAR approaches leverage data from quantum chemical calculations and molecular docking to build predictive models. By systematically modifying the structure of this compound in silico (e.g., changing substituents on the phenyl ring, altering the ester group), one can predict how these changes will affect its binding affinity and other properties.

Key computational SAR approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that relate chemical descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. This model can then be used to screen for other molecules with a similar pharmacophoric pattern.

For this compound, a computational SAR study might reveal that:

Electron-donating groups at the para-position of the phenyl ring enhance activity.

The size of the ester group influences steric fit within the binding pocket.

The piperidine nitrogen is crucial for certain interactions.

These computational predictions guide the synthesis of new analogues with potentially improved activity, thus accelerating the drug discovery process.

Chemical Reactivity and Transformation Pathways of Ethyl N 4 Methoxyphenyl Isonipecotate

Reactions at the Piperidine (B6355638) Nitrogen and Ester Functional Group

The piperidine nitrogen and the ethyl ester group are primary sites for a variety of chemical transformations, including reactions with electrophiles and nucleophiles, as well as hydrolysis and related processes.

The lone pair of electrons on the piperidine nitrogen atom makes it a potential nucleophile. However, in N-aryl piperidines, the nucleophilicity of the nitrogen is generally reduced compared to simple alkyl piperidines due to the electron-withdrawing effect of the aromatic ring. Despite this, the nitrogen can still participate in reactions with strong electrophiles.

Alkylation and Acylation: The piperidine nitrogen can undergo alkylation with alkyl halides, although this may require forcing conditions. For instance, N-alkylation of piperidine derivatives can be achieved using alkyl bromides or iodides in a suitable solvent like anhydrous acetonitrile. researchgate.net Similarly, acylation of the piperidine nitrogen can be accomplished with acyl chlorides or anhydrides. For example, piperidine-4-carboxylic acid methyl ester can be acetylated with acetic anhydride (B1165640) in the presence of a base like triethylamine. These reactions would lead to the formation of quaternary ammonium (B1175870) salts or N-acyl piperidinium (B107235) species, respectively.

Nucleophilic Attack: The piperidine ring itself is generally resistant to nucleophilic attack due to its saturated and electron-rich nature. However, reactions can be initiated at the carbon atoms adjacent to the nitrogen (the α-carbons) under specific conditions, such as photoredox catalysis, which can facilitate C-H arylation. lookchem.com

Table 1: Examples of Electrophilic Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide | N-methyl-N-(4-methoxyphenyl)isonipecotate salt |

| Acylation | Acetyl Chloride | N-acetyl-N-(4-methoxyphenyl)isonipecotate salt |

The ethyl ester functional group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis, transamidation, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, N-(4-methoxyphenyl)isonipecotic acid, under either acidic or basic conditions. sigmaaldrich.comresearchgate.net

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. sigmaaldrich.comlibretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This process yields the carboxylate salt of the acid, which can then be protonated to give the free carboxylic acid.

Transamidation: The ethyl ester can react with amines (a process also known as aminolysis) to form the corresponding amide. This reaction typically requires heating the ester with an amine. The reactivity of the amine will influence the reaction conditions required. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ethyl ester to the corresponding carbohydrazide. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products from the reaction mixture.

Table 2: Reactions of the Ester Functional Group

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl) | N-(4-methoxyphenyl)isonipecotic acid |

| Basic Hydrolysis | NaOH(aq) or KOH(aq) | Sodium or Potassium N-(4-methoxyphenyl)isonipecotate |

| Transamidation | R-NH₂ | N-R-N-(4-methoxyphenyl)isonipecotamide |

| Transesterification | R'-OH, H⁺ or OR'⁻ | R' N-(4-methoxyphenyl)isonipecotate |

Reactivity of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is an activated aromatic system due to the electron-donating nature of the methoxy (B1213986) group, making it susceptible to electrophilic aromatic substitution.

The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is occupied by the piperidine ring, electrophilic attack will primarily occur at the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring).

Nitration: The aromatic ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This would be expected to yield 3-nitro and/or 3,5-dinitro derivatives. The nitration of similar N-aryl compounds has been documented. researchgate.netrsc.org

Halogenation: Halogenation, for instance with bromine in acetic acid or with N-bromosuccinimide, would also be expected to occur at the ortho positions to the methoxy group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also plausible reactions. wikipedia.org For example, Friedel-Crafts alkylation of polystyrene with a piperidine derivative has been achieved using a superacid catalyst. nih.gov Similarly, acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce an acyl group onto the aromatic ring, again, ortho to the methoxy substituent. researchgate.net

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Ethyl N-(3-nitro-4-methoxyphenyl)isonipecotate |

| Bromination | Br⁺ | Ethyl N-(3-bromo-4-methoxyphenyl)isonipecotate |

| Friedel-Crafts Acylation | RCO⁺ | Ethyl N-(3-acyl-4-methoxyphenyl)isonipecotate |

Oxidation: The methoxy group and the aromatic ring are generally stable to mild oxidizing agents. However, under strong oxidative conditions, degradation of the aromatic ring can occur. The piperidine ring itself can be oxidized under certain conditions. For instance, oxidation of piperidine precursors to N-oxyl radicals is a known transformation. orgsyn.org

Reduction: The aromatic ring of the 4-methoxyphenyl group can be reduced under catalytic hydrogenation conditions (e.g., using hydrogen gas with a platinum or rhodium catalyst at high pressure and temperature), which would yield a cyclohexyl derivative. This transformation, however, is generally challenging for such electron-rich aromatic systems.

A more common reaction involving the methoxy group is its cleavage to a hydroxyl group. This demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). For example, the demethylation of 1-(4-methoxyphenyl)piperazine, a structurally similar compound, has been accomplished by refluxing with aqueous HBr. core.ac.uk This reaction would convert ethyl N-(4-methoxyphenyl)isonipecotate to ethyl N-(4-hydroxyphenyl)isonipecotate.

Cleavage and Rearrangement Reactions

The bonds within the this compound molecule can be cleaved under specific conditions, and the molecule may undergo rearrangement reactions.

Cleavage of the N-C(aryl) Bond: The bond between the piperidine nitrogen and the aromatic ring can be cleaved under certain reductive or oxidative conditions. While this bond is generally stable, specific reagents can promote its cleavage. For example, selective cleavage of C-N bonds in N-arylpiperidines has been reported using t-butyl nitrite (B80452) (tBuONO) under metal-free conditions. nih.gov

Cleavage of the Piperidine Ring: The C-N bonds within the piperidine ring can also be cleaved. For instance, the von Braun reaction, which uses cyanogen (B1215507) bromide, can lead to the cleavage of a C-N bond in a cyclic amine, resulting in a ring-opened product. researchgate.net

Rearrangement Reactions: N-oxides of piperidines are known to undergo rearrangement to form hexahydro-1,2-oxazepines. acs.org If the piperidine nitrogen of this compound were to be oxidized to the corresponding N-oxide, a similar rearrangement might be possible. Additionally, rearrangements of N-aryl acetamides to N-aryl glycines have been reported, suggesting the possibility of complex rearrangements under specific reaction conditions. rsc.org

Advanced Applications in Organic Synthesis and Materials Science for Ethyl N 4 Methoxyphenyl Isonipecotate

Utility as a Synthon in Complex Heterocyclic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Ethyl N-(4-methoxyphenyl)isonipecotate serves as a multifunctional synthon, with its piperidine (B6355638) core providing a robust scaffold for elaboration into more complex heterocyclic structures.

Construction of Fused Ring Systems and Spiro Compounds

The inherent structure of this compound makes it an ideal precursor for the synthesis of both fused and spirocyclic heterocyclic systems.

Fused Ring Systems: Fused ring systems are formed when two or more rings share two or more atoms. The piperidine ring of this compound can be annulated through reactions involving the ring nitrogen and the carbon atoms at the 2, 3, 5, or 6 positions. For instance, derivatives of this compound can undergo intramolecular cyclization reactions to form polycyclic structures. A common strategy involves the functionalization of the carbon adjacent to the ester group (the C3 position) followed by a cyclization that incorporates the piperidine nitrogen. This approach is instrumental in building frameworks like decahydroisoquinolines, which are core structures in many natural products and pharmacologically active molecules. google.com Synthetic methods for creating such fused systems often involve cyclocondensations, intramolecular cyclizations, and cycloaddition reactions. researchgate.net

Spiro Compounds: Spiro compounds feature two rings connected by a single common atom. The C4 carbon of the piperidine ring, which bears the ethyl carboxylate group, is a prime site for the construction of spirocyclic junctions. Methodologies such as intramolecular alkylation or acylation of a substituent at the C4 position can lead to the formation of a new ring spiro-fused to the piperidine core. The synthesis of spiro compounds often leverages multicomponent reactions or intramolecular cyclizations. beilstein-journals.orgnih.gov For example, the ester group can be converted to other functionalities that facilitate spirocyclization, expanding the structural diversity achievable from this starting material.

| Synthetic Target | Key Strategy | Potential Application |

| Fused Heterocycles (e.g., Decahydroisoquinolines) | Intramolecular Cyclization (e.g., Bischler-Napieralski type reactions on derivatives) | Core scaffolds for alkaloids and medicinal compounds google.com |

| Spiro Compounds (e.g., Spiro-oxindoles) | Multicomponent reactions involving the piperidine core | Access to structurally complex and three-dimensional molecules beilstein-journals.org |

Precursor in the Development of Diverse Chemical Libraries

Chemical libraries are large collections of distinct molecules used in high-throughput screening for drug discovery and materials science. The structural features of this compound make it an excellent starting point, or precursor, for generating such libraries. incb.orgoas.orgunodc.org

The molecule possesses three key points for diversification:

The Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other derivatives. It can also be reduced to an alcohol, providing another avenue for functionalization.

The Aromatic Ring: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce additional functional groups, thereby tuning the electronic and steric properties of the molecule.

The Piperidine Ring: While the ring itself is a stable scaffold, modifications can be envisioned through advanced synthetic methods, although this is less common than modifying the peripheral functional groups.

By systematically varying the functionalities at these positions using combinatorial chemistry techniques, a large and diverse library of related compounds can be rapidly synthesized. These libraries are invaluable for screening to identify molecules with desired biological activities or material properties.

Contribution to Ligand Design in Organometallic Chemistry

In organometallic chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The properties of the ligand are crucial in determining the reactivity, selectivity, and stability of the resulting catalyst or metal-containing material. bris.ac.uk this compound and its derivatives possess features that make them attractive candidates for ligand design.

The piperidine nitrogen atom has a lone pair of electrons that can coordinate to a transition metal center. The electronic properties of this nitrogen donor can be systematically tuned by modifying the substituents on the N-aryl ring. For example, adding electron-donating groups to the phenyl ring would increase the electron density on the nitrogen, making it a stronger donor, while electron-withdrawing groups would have the opposite effect.

Furthermore, the ester group at the C4 position offers a potential secondary binding site. The carbonyl oxygen can coordinate to a metal, allowing the molecule to act as a bidentate (two-donating atoms) ligand. Such chelating ligands often form more stable metal complexes compared to their monodentate counterparts. The resulting rigid, chair-like conformation of the piperidine ring can create a well-defined steric environment around the metal center, which is critical for controlling selectivity in catalytic reactions.

| Ligand Feature | Structural Origin | Impact on Metal Complex |

| Primary Donor Site | Piperidine Nitrogen | Forms the primary coordinate bond with the metal. |

| Secondary Donor Site | Ester Carbonyl Oxygen | Potential for chelation, increasing complex stability. |

| Tunable Electronics | Substituents on the N-aryl ring | Modifies the electron-donating ability of the nitrogen atom. |

| Defined Sterics | Piperidine ring conformation | Influences substrate approach and reaction selectivity. |

Role in Supramolecular Assemblies and Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The specific functional groups within this compound enable it to participate in various non-covalent interactions, driving the formation of ordered supramolecular structures. researchgate.net

Self-Assembly Properties and Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. The driving forces for the self-assembly of this compound in the solid state are a combination of several non-covalent interactions. nih.govresearchgate.net

Hydrogen Bonding: Although the tertiary amine cannot act as a hydrogen bond donor, the carbonyl oxygen of the ethyl ester is a potent hydrogen bond acceptor. It can interact with weak C-H donors from neighboring molecules (C-H···O interactions).

π-π Stacking: The electron-rich 4-methoxyphenyl (B3050149) ring can engage in π-π stacking interactions with the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms from the ethyl group or the piperidine ring can interact with the face of the aromatic ring of a nearby molecule.

Formation of Cocrystals and Inclusion Complexes

The ability of this compound to participate in specific non-covalent interactions makes it a candidate for the formation of multicomponent crystalline materials.

Cocrystals: A cocrystal is a crystalline solid composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent bonds, typically hydrogen bonding. nih.govnih.gov The ester and methoxy (B1213986) groups of this compound can act as hydrogen bond acceptors. This allows it to form cocrystals with "coformers" that are strong hydrogen bond donors, such as dicarboxylic acids or phenols. The formation of cocrystals can be a powerful method to modify the physicochemical properties of a solid, such as its solubility or melting point, without altering the covalent structure of the molecule itself. researchgate.net

Inclusion Complexes: An inclusion complex is a chemical species in which one molecule (the "guest") is enclosed within the molecular framework of another (the "host"). nih.gov The hydrophobic N-(4-methoxyphenyl) portion of the molecule can act as a guest that fits into the cavity of a suitable host molecule, such as a cyclodextrin. researchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The formation of such a complex is driven by the displacement of high-energy water molecules from the cavity and favorable van der Waals interactions between the host and the guest.

Integration into Advanced Materials Systems

Polymer Chemistry and Functional Polymer Design

There is currently no available research detailing the incorporation of this compound as a monomer or functional additive in polymer chemistry. The synthesis of polymers with tailored properties often relies on monomers with specific reactive groups and functionalities. While the ester and the N-aryl amine of the target compound could theoretically be involved in polymerization reactions or serve as sites for post-polymerization modification, no studies have been published that demonstrate or explore this potential. Consequently, there are no data tables on polymer properties or detailed research findings to present in this section.

Sensor Development and Responsive Materials

Similarly, the application of this compound in the development of sensors or responsive materials is not described in the scientific literature. The design of such materials often leverages molecules that exhibit changes in their physical or chemical properties in response to specific stimuli. The methoxyphenyl group, for instance, can be involved in host-guest interactions or exhibit electronic changes, which are desirable features in sensor design. However, no research has been found that investigates these properties for this compound or its integration into sensor arrays or responsive material frameworks. Therefore, no detailed research findings or data tables on sensor performance can be provided.

Future Prospects and Interdisciplinary Research Directions

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of N-aryl piperidines has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of less hazardous substances. ejcmpr.comwhiterose.ac.uk Modern approaches offer significant advantages over classical routes like the Dieckman condensation. researchgate.netfigshare.com

A prominent sustainable method for forming the crucial C-N bond in ethyl N-(4-methoxyphenyl)isonipecotate is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile and has been refined over several "generations" of catalyst systems to proceed under milder conditions with a broader scope of reactants. wikipedia.org Green aspects of this approach include:

Catalytic Efficiency: Using small amounts of a palladium catalyst is more atom-economical than stoichiometric reagents.

Milder Conditions: Newer ligand systems allow the reaction to occur at lower temperatures, reducing energy consumption.

Solvent Choice: Research is ongoing to replace traditional organic solvents with more environmentally benign alternatives.

Microwave-assisted synthesis represents another green approach, offering a highly efficient procedure for the N-arylation of heterocyclic amines that can significantly reduce reaction times and improve yields. nih.gov

Table 1: Comparison of Synthetic Approaches for N-Aryl Piperidines

| Method | Key Features | Green Chemistry Advantages | Potential Drawbacks |

|---|---|---|---|

| Classical Methods (e.g., Nucleophilic Aromatic Substitution) | Often requires harsh conditions (high temperature/pressure) and activated aryl halides. | Low; often generates significant waste and uses harsh reagents. | Limited substrate scope, poor functional group tolerance, high energy input. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide. | High atom economy, catalytic nature, broad substrate scope, milder conditions possible. wikipedia.org | Cost and toxicity of palladium catalyst, requires specialized ligands. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields, energy efficiency. nih.gov | Requires specialized equipment, scalability can be a challenge. |

High-Throughput Screening Methodologies for Derivatization

To explore the chemical space around this compound for applications in drug discovery, high-throughput methodologies are essential. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, or derivatives. acs.org

High-Throughput Experimentation (HTE) can be applied to rapidly screen different catalysts, ligands, and reaction conditions to optimize the synthesis of a library of analogs. nih.gov This data-rich approach not only accelerates the discovery of optimal reaction conditions but also provides valuable datasets for training machine learning models. nih.gov

For biological evaluation, mass spectrometry (MS)-based techniques are at the forefront of high-throughput screening.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS enables label-free, direct quantification of reaction products and enzyme activity, making it a powerful tool for screening compound libraries. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an even more advanced platform that can be used for both the high-throughput synthesis and subsequent bioassay of the generated compounds directly from the reaction mixtures. researchgate.net

These methods accelerate the creation of structure-activity relationship (SAR) data, which is crucial for optimizing the properties of a lead compound.

Advanced Characterization Techniques

The unambiguous identification and structural elucidation of this compound and its derivatives rely on a suite of advanced spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the methoxyphenyl group, the piperidine (B6355638) ring, the ethyl ester, and the methoxy (B1213986) group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can further validate the structure.

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule, such as the C=O stretch of the ester and C-O stretches associated with the ether and ester groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons (AA'BB' system) for the p-substituted phenyl ring.

|

| ¹³C NMR | - Signal for the ester carbonyl carbon (~170-175 ppm).

|

| IR Spectroscopy | - Strong C=O stretch for the ester group (~1730 cm⁻¹).

|

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₁₅H₂₁NO₃. |

Theoretical Studies on Reaction Mechanisms and Catalysis

Computational chemistry provides deep insights into the underlying mechanisms of chemical reactions, which is critical for optimizing synthetic routes. dntb.gov.ua Density Functional Theory (DFT) is a powerful tool used to model the catalytic cycle of reactions like the Buchwald-Hartwig amination. researchgate.netchemrxiv.org

For the synthesis of this compound from ethyl isonipecotate and an appropriate 4-methoxyphenyl (B3050149) halide, theoretical studies can:

Elucidate the Catalytic Cycle: Model the elementary steps of the reaction, including oxidative addition, ligand substitution, and reductive elimination.

Analyze Transition States: Calculate the energy barriers for each step, helping to identify the rate-determining step of the reaction.

Predict Ligand Effects: Simulate how different phosphine (B1218219) ligands affect the catalyst's activity and stability, guiding the selection of the optimal ligand for a specific transformation.

Such studies provide a rational basis for reaction optimization, complementing experimental work and accelerating the development of more efficient and selective catalysts.

Synergy with Artificial Intelligence and Machine Learning for Molecular Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing medicinal chemistry and molecular design. nih.govmdpi.com These technologies can be synergistically applied to the this compound scaffold for various purposes.

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel derivatives before they are synthesized, saving time and resources. mdpi.com

De Novo Drug Design: Generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can design entirely new molecules. mdpi.com By using the N-(4-methoxyphenyl)isonipecotate core as a starting point, these models can suggest novel substitutions and modifications that are optimized for a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic pathways for target molecules. This can help chemists find the most efficient and viable routes to new derivatives. nih.gov

Q & A

Q. What are the key synthetic routes for ethyl N-(4-methoxyphenyl)isonipecotate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 4-methoxyaniline with isonipecotic acid derivatives followed by esterification. Critical parameters include solvent choice (e.g., dichloromethane vs. THF), catalyst selection (e.g., DCC vs. EDCI), and temperature control. For example, higher temperatures (>60°C) may accelerate esterification but risk side reactions like demethylation of the methoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, though recrystallization in ethanol/water mixtures can improve purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation testing:

- pH stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the ester group or methoxy cleavage.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, decomposition above 150°C may release CO or CO₂, requiring fume hood precautions .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and binding affinity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites, particularly around the methoxyphenyl and ester moieties.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., neurotransmitter receptors) using software like GROMACS. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Meta-analysis : Compile existing data into a structured table (see example below) to identify trends or outliers.

- Experimental replication : Control variables such as solvent polarity (logP), cell line viability, and assay protocols (e.g., ATP-based vs. resazurin assays).

| Analog Structure | Reported IC₅₀ (µM) | Assay Type | Solvent | Reference |

|---|---|---|---|---|

| Ethyl ester | 12.3 ± 1.5 | Enzyme | DMSO | Smith et al., 2020 |

| Methyl ester | 8.9 ± 0.8 | Cell-based | EtOH | Lee et al., 2022 |

Discrepancies may arise from solvent-induced conformational changes or assay sensitivity thresholds .

Q. What factorial design strategies optimize the synthesis of this compound derivatives for high-throughput screening?

Methodological Answer: A 2³ factorial design can systematically vary:

- Factors : Reaction time (4–12 hrs), catalyst loading (5–15 mol%), and solvent polarity (logP 1.5–3.0).

- Responses : Yield (%), purity (HPLC area %), and byproduct formation. Statistical analysis (ANOVA) identifies significant interactions, e.g., high catalyst loading may reduce reaction time but increase purification complexity .

Q. How does the presence of the 4-methoxyphenyl group influence the compound’s environmental fate compared to non-substituted analogs?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Compare degradation rates with non-methoxy analogs using LC-QTOF-MS to track methoxy group oxidation to quinones.

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests. The methoxy group may reduce acute toxicity but increase persistence due to slower hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often stem from:

- Crystallinity vs. amorphous forms : Use X-ray diffraction (XRD) to confirm polymorphic states. Amorphous forms may exhibit higher apparent solubility in DMSO but lower in hexane.

- Impurity interference : Residual solvents (e.g., ethyl acetate) in the sample can artificially elevate solubility in hydrophobic media. Purity verification via NMR or elemental analysis is critical .

Theoretical Framework Integration

Q. How can ligand-receptor interaction theories guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer: Apply the Lock-and-Key Hypothesis to modify the isonipecotate core:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.